2-Ethyl-4-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-8-6-7(2)4-5-9(8)10/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVVXUXMKWPKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191879 | |
| Record name | 2-Ethyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3855-26-3 | |
| Record name | 2-Ethyl-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3855-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003855263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-ETHYL-P-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4679W99NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 2-Ethyl-4-methylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations of 2 Ethyl 4 Methylphenol
Established Synthetic Routes to 2-Ethyl-4-methylphenol
The synthesis of this compound can be achieved through several distinct chemical strategies, ranging from classical organic reactions to modern, sustainable approaches.
Amination-based Synthetic Strategies
One established, albeit indirect, route to phenolic compounds involves the diazotization-hydrolysis of a corresponding aromatic amine. In this strategy, the amino group of an aniline (B41778) derivative is converted into a diazonium salt, which is subsequently hydrolyzed to the desired phenol (B47542). For instance, a similar compound, 2,6-diethyl-4-methylphenol (B13729533), is synthesized from 2,6-diethyl-4-methylaniline. patsnap.com This process involves treating the aniline with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by heating in an aqueous solution to replace the diazonium group with a hydroxyl group. patsnap.com This method, while effective, can generate significant chemical waste and presents safety hazards associated with unstable diazonium salts, making it less favorable for large-scale industrial production. patsnap.com
Reduction-based Syntheses from Nitro or Carbonyl Precursors
Synthesizing this compound from nitro or carbonyl precursors offers alternative pathways.
The nitration of p-cresol (B1678582) (4-methylphenol) can yield nitro intermediates. For example, processes have been developed for the synthesis of 4-methyl-3-nitrophenol (B15662) and 4-methyl-2,6-dinitro-phenol. google.comgoogle.com These nitro compounds can then be subjected to a reduction reaction to form the corresponding aminophenol, which can subsequently be converted to the target phenol, or the nitro group itself can be transformed through various chemical steps. The reduction of the nitro group is a critical step in this pathway.
Another approach involves the construction of the phenolic ring from acyclic carbonyl precursors. A patented method for the synthesis of the related 2,6-diethyl-4-methylphenol starts with the condensation of ethyl 2-ethyl-3-oxohexanoate and methacrolein (B123484) in the presence of a base like sodium hydroxide. patsnap.com This reaction forms a substituted cyclohexenone, a cyclic carbonyl compound. patsnap.com Subsequent aromatization of this intermediate, typically through catalytic dehydrogenation, yields the final phenol product. patsnap.com This route demonstrates the assembly of the core structure from smaller, functionalized molecules.
Direct Alkylation Approaches Utilizing Phenolic Substrates
The direct alkylation of simpler phenolic compounds is a common and versatile method for producing more complex substituted phenols. The synthesis of this compound can be envisioned through the ethylation of 4-methylphenol (p-cresol) or the methylation of 2-ethylphenol (B104991).
The gas-phase alkylation of phenol with ethanol (B145695) over solid acid catalysts like zeolites (e.g., HZSM5 and HMCM22) has been studied for the selective production of p-ethylphenol. conicet.gov.ar This process involves the electrophilic substitution of the phenol ring, where the hydroxyl group directs the incoming alkyl group to the ortho and para positions. conicet.gov.ar By selecting the appropriate starting phenol, such as p-cresol, and controlling reaction conditions, it is possible to direct the ethyl group to the desired ortho position to form this compound. A cationic ruthenium-hydride complex has also been shown to catalyze the dehydrative C-H alkylation of phenols with alcohols, offering a highly regioselective method for creating ortho-substituted phenols. organic-chemistry.org
Patented methods also describe the alkylation of p-cresol using agents like tert-butanol (B103910) or methyl tert-butyl ether with a mesoporous molecular sieve catalyst (HAlMCM-41) to produce 2-tert-butyl-4-methylphenol, illustrating the general applicability of this approach with different alkylating agents. google.com
Derivation and Production from Lignin (B12514952) Feedstocks
Lignin, an abundant and renewable aromatic biopolymer, is a promising feedstock for the sustainable production of valuable phenolic chemicals. Research has demonstrated the feasibility of depolymerizing lignin to obtain simpler aromatic compounds, including 4-ethylphenol (B45693). acs.org
One innovative approach uses a surfactant-free microemulsion system with acidic ionic liquids as catalysts to depolymerize lignin via a hydrogen transfer reaction. acs.org This method applied to bagasse lignin yielded phenolic monomers with a high selectivity for 4-ethylphenol (67.8%). acs.org The proposed mechanism involves a cascade of hydrolysis, decarboxylation, and hydrogenation of the p-coumarate units within the lignin structure. acs.org Similar studies on corncob residue have also shown that 4-ethylphenol can be a predominant product from lignin conversion. researchgate.net While these processes are optimized for 4-ethylphenol, the presence of various substituted phenols in the product mixture suggests that with further catalyst development and process optimization, the production of other isomers like this compound from lignin could be achievable.
Functional Group Interconversions and Derivatization Reactions of this compound
The phenolic hydroxyl group and the activated aromatic ring of this compound allow for a range of functionalization reactions, making it a versatile building block in organic synthesis.
Formation of Azo Dye Ligands and Metal Complexes
Phenols are key components in the synthesis of azo dyes. The electron-rich aromatic ring of this compound is susceptible to electrophilic attack by a diazonium ion, a reaction known as azo coupling. This reaction typically occurs at the position ortho to the powerful activating hydroxyl group (C6 position), as the para position is already occupied by a methyl group.
The general synthesis involves two main steps:
Diazotization : An aromatic primary amine is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C) to form a diazonium salt.
Azo Coupling : The diazonium salt is then reacted with this compound under slightly alkaline conditions. The phenol attacks the diazonium ion, leading to the formation of a highly colored azo compound characterized by the -N=N- functional group.
The resulting azo dye possesses lone pairs of electrons on the nitrogen atoms and the phenolic oxygen, making it an excellent chelating ligand. These ligands can coordinate with various metal ions (e.g., transition metals) to form stable metal complexes. The specific properties of the metal complex, such as its color, stability, and catalytic activity, are influenced by the structure of the azo ligand and the nature of the metal ion.
Interactive Data Tables
Table 1: Synthesis of 2,6-diethyl-4-methyl-2-cyclohexenone (Carbonyl Precursor) patsnap.com
| Raw Material | Base | Solvent | Temperature | Product | Yield |
| Ethyl 2-ethyl-3-oxohexanoate | Sodium Hydroxide | Tetrahydrofuran/Water | Reflux | 2,6-diethyl-4-methyl-2-cyclohexenone | 70% |
| Ethyl 2-ethyl-3-oxohexanoate | Sodium Hydroxide | Tetrahydrofuran | Reflux | Mixture of cyclohexenone isomers | 81% |
Table 2: Gas-Phase Ethylation of Phenol conicet.gov.ar
| Catalyst | Temperature | Contact Time (g h/mol) | Selectivity to p-ethylphenol |
| HMCM22 | 523 K | 99.3 | 51.4% |
| HZSM5 | 523 K | 99.3 | 14.2% |
Table 3: Lignin Depolymerization to Phenolic Monomers acs.orgresearchgate.net
| Lignin Source | Catalytic System | Key Products | Yield/Selectivity |
| Bagasse Lignin | Acidic Ionic Liquid in SFME | 4-ethylphenol | 67.8% Selectivity |
| Corncob Residue | H₂O–THF co-solvent | 4-ethylphenol | 10.5 wt% Yield |
Mannich Reaction Pathways Leading to Substituted Derivatives
The Mannich reaction is a prominent three-component organic reaction that facilitates the aminoalkylation of an acidic proton located on a substrate, such as a phenol. This reaction typically involves an aldehyde, most commonly formaldehyde (B43269), and a primary or secondary amine. The process results in the formation of a β-amino-carbonyl compound or, in the case of phenols, an aminomethylated phenol, often referred to as a Mannich base. These Mannich bases are valuable synthetic intermediates due to their reactivity, which allows for a variety of chemical transformations.
For phenols, the Mannich reaction proceeds via an electrophilic aromatic substitution mechanism. The reaction begins with the formation of an iminium ion from the amine and formaldehyde. The phenol, existing in equilibrium with its more nucleophilic phenolate (B1203915) form, then attacks the electrophilic iminium ion. This attack typically occurs at the ortho and para positions relative to the hydroxyl group, which are activated by the electron-donating nature of the hydroxyl group.
In the case of this compound, the hydroxyl group at position 1 activates the ortho positions (2 and 6) and the para position (4). Since the 2- and 4-positions are already substituted with ethyl and methyl groups respectively, the Mannich reaction is directed to the available ortho position, C-6. With sufficient amounts of formaldehyde and a secondary amine, disubstitution can occur if another activated position is available. For this compound, the primary site for the Mannich reaction is the C-6 position.
Detailed research into the aminomethylation of structurally similar phenols, such as 4-ethylphenol, provides insight into the expected outcomes for this compound. For instance, the reaction of 4-ethylphenol with formaldehyde and a secondary amine like morpholine (B109124) has been shown to yield the corresponding 2,6-bis(morpholinomethyl)-4-ethylphenol. This suggests that this compound would similarly undergo aminomethylation at the available ortho position.
The general reaction scheme for the Mannich reaction of this compound with a secondary amine (represented as R₂NH) and formaldehyde is depicted below:
The synthesis of substituted derivatives of this compound via the Mannich reaction can be tailored by varying the amine component. The use of different secondary amines allows for the introduction of various dialkylaminomethyl moieties onto the phenolic backbone, leading to a diverse range of derivatives with potentially unique chemical properties.
The following table outlines the expected products from the Mannich reaction of this compound with various secondary amines, based on established procedures for similar phenolic substrates.
| Phenolic Substrate | Amine | Aldehyde | Expected Product |
| This compound | Dimethylamine | Formaldehyde | 6-((Dimethylamino)methyl)-2-ethyl-4-methylphenol |
| This compound | Diethylamine | Formaldehyde | 6-((Diethylamino)methyl)-2-ethyl-4-methylphenol |
| This compound | Piperidine | Formaldehyde | 2-Ethyl-4-methyl-6-(piperidin-1-ylmethyl)phenol |
| This compound | Morpholine | Formaldehyde | 2-Ethyl-4-methyl-6-(morpholinomethyl)phenol |
Spectroscopic and Advanced Analytical Characterization of 2 Ethyl 4 Methylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of protons (¹H) and carbon-13 (¹³C) atoms.
Proton (¹H) NMR Spectroscopic Analysis
The aromatic region would likely show complex splitting patterns due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The ethyl group would be expected to exhibit a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons, coupled to the methylene protons. The methyl group attached to the aromatic ring would appear as a singlet. The hydroxyl (-OH) proton would also likely appear as a singlet, although its chemical shift can be highly variable depending on the solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Similar to ¹H NMR, specific experimental ¹³C NMR data for 2-Ethyl-4-methylphenol is not widely documented. However, a ¹³C NMR spectrum would be expected to show distinct signals for each of the nine carbon atoms in the molecule, as they are in chemically non-equivalent environments. nih.gov
The chemical shifts of the aromatic carbons would be influenced by the positions of the hydroxyl, ethyl, and methyl substituents. The carbon atom bearing the hydroxyl group would be expected to have a chemical shift in the range of 150-160 ppm. The other aromatic carbons would appear in the typical aromatic region of 110-140 ppm. The carbons of the ethyl group would show two distinct signals, one for the methylene carbon and one for the methyl carbon. The methyl group attached to the aromatic ring would also produce a characteristic signal in the aliphatic region of the spectrum.
Mass Spectrometry (MS) for Molecular Fingerprinting and Identification
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
The mass spectrum of this compound shows a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 136, which corresponds to its molecular weight. nih.govnist.gov The fragmentation pattern provides a unique fingerprint for the molecule. The most abundant fragment ion is observed at m/z 121. nih.gov This prominent peak is likely due to the loss of a methyl group (CH3•, 15 Da) from the molecular ion, a common fragmentation pathway for alkyl-substituted aromatic compounds. This process, known as benzylic cleavage, results in a more stable secondary benzylic carbocation.
Another significant fragment is observed at m/z 107, which can be attributed to the loss of an ethyl group (C2H5•, 29 Da). The presence of a peak at m/z 91 is characteristic of the tropylium (B1234903) ion, a common fragment in the mass spectra of compounds containing a benzyl (B1604629) unit, formed by rearrangement and loss of substituents. nih.gov
Table 1: Prominent Fragment Ions in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Probable Fragment |
| 136 | 38.50 | [M]+• (Molecular Ion) |
| 121 | 99.99 | [M-CH3]+ |
| 107 | 26.10 | [M-C2H5]+ |
| 91 | 22.40 | [C7H7]+ (Tropylium ion) |
Data sourced from PubChem nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of complex mixtures, GC separates the individual components before they enter the mass spectrometer for detection. nih.gov This technique is well-suited for the analysis of volatile compounds like this compound. The retention time of this compound in the gas chromatograph provides an additional parameter for its identification when compared to a known standard.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and electronic transitions within a molecule, respectively.
Vibrational Spectroscopic Analysis (FTIR)
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Phenolic) | Stretching | 3600 - 3200 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=C (Aromatic) | Stretching | 1620 - 1580 and 1500 - 1450 |
| C-O (Phenolic) | Stretching | 1260 - 1180 |
| C-H (Aromatic) | Bending (out-of-plane) | 900 - 675 |
The broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. The absorptions between 3100-3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring. The C-H stretching vibrations of the ethyl and methyl groups are expected in the 3000-2850 cm⁻¹ region. Aromatic C=C stretching vibrations typically give rise to two bands in the 1620-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions. The C-O stretching of the phenol (B47542) group is anticipated to appear in the 1260-1180 cm⁻¹ range. Finally, the out-of-plane C-H bending vibrations of the substituted benzene ring would be observed in the fingerprint region between 900 and 675 cm⁻¹.
Electronic Absorption Spectroscopic Studies (UV-Vis)
The electronic absorption spectrum of substituted phenols, such as this compound, provides insights into their electronic transitions. The absorption bands for chloromethyl phenols, which are structurally related to this compound, are typically observed in the 260-290 nm region. ias.ac.in This transition is analogous to the 260 nm transition in benzene. ias.ac.in However, due to the reduced symmetry in substituted phenols, the transition is expected to be allowed, resulting in a strong (0,0) band at the longer wavelength side of the spectrum and the appearance of prominent bands associated with totally symmetric vibrations. ias.ac.in For instance, in 4-chloro 2-methyl phenol, a very strong band is observed at 34890 cm⁻¹, which is assigned as the (0,0) band. ias.ac.in
Conformational Polymorphism Characterization via FTIR
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for investigating the conformational polymorphism of molecules like this compound. Studies on the related compound, 4-methylphenol, have demonstrated the utility of FTIR in distinguishing between different crystalline forms (polymorphs). researchgate.net Significant differences in the position and shape of vibrational bands, particularly those related to the methyl group's deformation bending (β(CH₃)) and rocking (ω(CH₃)) vibrations, are observed when transitioning from one polymorph to another. researchgate.net
A key aspect of this analysis is that the methyl group in 4-methylphenol does not participate in hydrogen bonding. researchgate.net This allows for the changes observed in the FTIR spectra to be directly correlated with alterations in the molecule's geometrical parameters. researchgate.net Consequently, it has been concluded that the different polymorphs of 4-methylphenol are composed of distinct conformers of the molecule. researchgate.net This principle can be extended to this compound to characterize its potential conformational isomers.
Advanced Chromatographic Techniques in Comprehensive Analysis
The complexity of samples containing phenolic compounds often necessitates the use of advanced chromatographic techniques for thorough analysis.
Two-Dimensional Gas Chromatography (GC×GC)
Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation capabilities compared to conventional one-dimensional GC. gcms.czchemistry-matters.com This technique utilizes two columns with different selectivities, typically a non-polar stationary phase in the first dimension and a polar stationary phase in the second. copernicus.org This setup allows for the separation of components based on both their volatility and polarity. copernicus.org The effluent from the first column is modulated into sharp pulses that are then rapidly separated on the second column, generating a two-dimensional separation plane. copernicus.org
GC×GC is particularly advantageous for analyzing complex mixtures, as it can resolve hundreds or even thousands of individual components that would otherwise co-elute in a single-column system. gcms.czcopernicus.org The structured nature of the GC×GC contour plot, where compounds with similar chemical and physical properties elute in clusters, aids in non-targeted analyte identification. chemistry-matters.com This technique has been successfully applied to the analysis of various complex samples, including those containing volatile organic compounds. copernicus.org
High-Resolution Mass Spectrometry (HRMS) in Conjunction with Chromatography
When coupled with gas chromatography, especially GC×GC, high-resolution mass spectrometry (HRMS) provides a powerful tool for the definitive identification of compounds like this compound. amazonaws.com Time-of-flight mass spectrometry (TOF-MS) is often used as the detector for GC×GC systems due to its high data acquisition speed, which is necessary to measure the narrow peaks produced by the second-dimension column. gcms.czamazonaws.com
The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 136. nih.govnist.gov The most abundant fragment ion (base peak) appears at m/z 121, corresponding to the loss of a methyl group ([M-CH₃]⁺). nih.govnist.gov Other significant fragments are observed at m/z 107, 91, and 27. nih.gov HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, further confirming the identity of the compound. amazonaws.com For instance, the predicted monoisotopic mass of this compound is 136.08882 Da. uni.lu
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂O | nist.gov |
| Molecular Weight | 136.1910 g/mol | nist.gov |
| Monoisotopic Mass | 136.08882 Da | uni.lu |
| Major Mass Fragments (m/z) | ||
| Molecular Ion [M]⁺ | 136 | nih.govnist.gov |
| Base Peak [M-CH₃]⁺ | 121 | nih.govnist.gov |
| Other Fragments | 107, 91, 27 | nih.gov |
Spectrophotometric Applications in the Determination of Related Phenolic Species
Spectrophotometric methods are widely used for the quantitative analysis of phenolic compounds due to their simplicity and cost-effectiveness. researchgate.net These methods are often based on the formation of colored complexes that can be measured using a UV-Vis spectrophotometer. ijpsr.info While these techniques can be sensitive, they may lack the specificity to distinguish between individual substituted phenols, often requiring a prior separation step. purdue.edu
One common approach involves the use of a derivatizing agent to produce a colored product. For example, the reaction of phenols with ferric chloride produces a purple complex with a maximum absorbance around 540 nm. researchgate.net Another method utilizes 2,6-dichloroquinone-4-chloroimide (B1671506) (DCQ) in a basic medium, which forms a blue charge-transfer complex with phenols, showing maximum absorption at 610 nm. ijpsr.info The Folin-Ciocalteu reagent is also frequently employed, which reacts with polyphenols to form a blue complex that can be quantified. ijsr.net
The development of such methods involves optimizing reaction conditions, such as pH, and determining the stoichiometry of the complex formation. ijpsr.info While these methods are valuable for determining the total phenol content, for the specific quantification of this compound in a mixture of other phenolic species, a chromatographic separation prior to detection would be necessary to ensure accuracy. purdue.edunih.gov
Mechanistic Investigations of Chemical Reactivity of 2 Ethyl 4 Methylphenol and Analogues
Radical Reaction Mechanisms Involving Phenolic Scaffolds
Phenolic compounds, including 2-ethyl-4-methylphenol, are recognized for their antioxidant properties, which are rooted in their ability to scavenge free radicals. The primary mechanisms governing these reactions are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). frontiersin.orgnih.gov
In the HAT mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable phenoxyl radical (ArO•). mdpi.com This resulting radical is stabilized by resonance, rendering it less reactive. mdpi.com The HAT pathway is considered a dominant mechanism for the antioxidant action of phenolic compounds. mdpi.com
The SET mechanism involves the transfer of an electron from the phenolic compound to the free radical, creating a radical cation (ArOH•+) and an anion (R-). mdpi.com Plant-derived phenols can utilize this pathway to neutralize radicals. mdpi.com The antioxidant capacity of phenols is largely attributed to the hydroxyl groups on their aromatic rings, which facilitate the donation of hydrogen atoms or electrons to inhibit oxidation processes. ui.ac.id The effectiveness of a phenolic compound as a radical scavenger is influenced by its molecular structure, including the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.gov
Quantum chemical studies and Quantitative Structure-Activity Relationship (QSAR) analyses are employed to investigate the free radical scavenging mechanisms of phenolic compounds, providing insights into the properties that determine their antioxidant activity. nih.gov These computational methods help in understanding the reactivity and designing more effective phenolic antioxidants. nih.gov
Oxidative Metabolic Pathways and Electrophilic Intermediate Formation
The metabolic activation of alkylphenols like this compound can lead to the formation of highly reactive electrophilic intermediates. This process is often mediated by enzymes such as cytochrome P450. nih.govnih.gov The oxidation of the parent phenol (B47542) is a critical step, generating intermediates that can interact with cellular components.
A key pathway in the bioactivation of p-alkylphenols involves their two-electron oxidation to form quinone methides (QMs). mdpi.comnih.gov These intermediates are analogues of quinones where a carbonyl oxygen is replaced by a methylene (B1212753) group. mdpi.com For p-alkylphenols such as 4-ethylphenol (B45693) and 4-methylphenol (p-cresol), oxidative metabolism can generate p-quinone methide intermediates. nih.gov Studies have shown that cytochrome P450-catalyzed processes convert 4-alkyl-2-methoxyphenols into QMs. nih.gov
Quinone methides are extremely reactive and unstable electrophiles. mdpi.comrsc.org Their reactivity is driven by the thermodynamic favorability of aromatization upon reaction with a nucleophile. rsc.org The reactivity of QMs can be modulated by substituents on the aromatic ring; electron-donating groups tend to stabilize the QM, while electron-withdrawing groups are destabilizing. nih.gov The lifetime and electrophilicity of QMs are key determinants of their biological activity and toxicity. nih.govnih.gov For instance, the simplest p-quinone methide, derived from p-cresol (B1678582), is highly unstable and reacts instantaneously with water to form 4-hydroxybenzyl alcohol. mdpi.com The rate of QM formation from different p-alkylphenols has been shown to correlate with their toxicity, with 4-isopropylphenol (B134273) forming QMs faster than 4-ethylphenol, which in turn is faster than 4-methylphenol. nih.gov
| Alkylphenol | Relative Rate of QM-Glutathione Conjugate Formation | Relative Toxicity |
|---|---|---|
| 4-isopropylphenol | Highest | Most toxic |
| 4-ethylphenol | Intermediate | Intermediate |
| 4-methylphenol | Lowest | Least toxic |
This table illustrates the correlation between the rate of quinone methide (QM) intermediate formation (measured by glutathione (B108866) conjugate formation) and the resulting toxicity for various para-alkylphenols in rat liver slices. Data sourced from Thompson et al. (1995). nih.gov
The high electrophilicity of quinone methides makes them prone to react with biological nucleophiles, such as DNA and proteins. nih.gov This process, known as adduct formation, is a key mechanism of toxicity for many alkylphenols. The reaction typically involves a Michael-type 1,6-addition of the nucleophile to the QM intermediate. mdpi.com
Studies using model QMs have shown that they can form adducts with deoxynucleosides, the building blocks of DNA. nih.govacs.org Interestingly, while QMs are highly reactive, they can exhibit surprising selectivity. nih.gov The initial reaction often occurs with strong nucleophiles like the N1 of deoxyadenosine (B7792050) (dA) and the N3 of deoxycytidine (dC). acs.orgresearchgate.net However, these adducts can be reversible, meaning the QM can be regenerated and subsequently react with other available nucleophiles. nih.govacs.orgresearchgate.net Over time, this leads to a shift from kinetically favored products to more stable, thermodynamically favored products. nih.govresearchgate.net The most persistent adducts are often formed through irreversible reactions with weaker nucleophiles, such as the N2 of deoxyguanosine (dG). nih.gov
Glutathione (GSH), a major intracellular antioxidant, can also react with QMs, forming glutathione conjugates. nih.gov This is a detoxification pathway, but significant formation of these adducts can lead to the depletion of cellular GSH, preceding cell death. nih.gov
| Nucleophile (Biomolecule) | Reaction Site | Product Type | Reversibility |
|---|---|---|---|
| Deoxyadenosine (dA) | N1 | Kinetic | Reversible |
| Deoxycytidine (dC) | N3 | Kinetic | Reversible |
| Deoxyguanosine (dG) | N7 | Kinetic | Reversible |
| Deoxyguanosine (dG) | N2 | Thermodynamic | Irreversible |
| Glutathione (GSH) | Sulfhydryl group | Detoxification Conjugate | Irreversible |
This table summarizes the types of adducts formed between model quinone methides and various biological nucleophiles, highlighting the kinetic versus thermodynamic nature of the products. Data sourced from studies on QM-DNA interactions. nih.govnih.govacs.orgresearchgate.net
Transition Metal-Mediated Transformations and Catalysis
Transition metal catalysis offers powerful methods for the chemical transformation of organic molecules, including phenols and their derivatives. mdpi.com These catalytic processes can create new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex structures from simpler precursors. mdpi.comresearcher.life
For alkylphenols, transition metal-catalyzed reactions can be used for dealkylation or for coupling reactions. Zeolite catalysts, such as the acidic ZSM-5, have been shown to be effective for the dealkylation of alkylphenols to produce phenol and the corresponding olefins. rsc.orgresearchgate.net This process is a key step in the valorization of lignin (B12514952), a natural polymer rich in phenolic structures. rsc.org The presence of water has been found to be crucial in these reactions to maintain catalytic activity. rsc.orgresearchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used for C-C bond formation involving aromatic scaffolds. mdpi.com While specific examples involving this compound are not extensively detailed in the provided search results, the general principles apply. These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent in the presence of a palladium catalyst, allowing for the introduction of new alkyl, alkenyl, or aryl groups onto the phenolic ring. mdpi.com Furthermore, transition metal complexes involving phenolic ligands have been synthesized and studied for their biological and catalytic activities. For example, complexes of a ligand derived from 4-methylphenol with cobalt and zinc have been prepared and shown to possess antioxidant activity. nih.gov
Environmental Degradation Mechanisms
Alkylphenols are environmental contaminants that can result from the breakdown of alkylphenol ethoxylates, a class of widely used surfactants. nih.govresearchgate.net Due to their physicochemical properties, such as low water solubility and high octanol-water partition coefficients (Kow), they tend to adsorb strongly to sediments and soils. nih.govwur.nl The degradation of these compounds in the environment is a critical area of research.
Biodegradation of alkylphenols can occur under both aerobic and anaerobic conditions, although aerobic processes are generally faster. nih.gov Enzymatic degradation has also been explored, with fungal laccases showing the ability to decrease the concentration of alkylphenols like nonylphenol and octylphenol. iwaponline.com
Advanced Oxidation Processes (AOPs), such as heterogeneous photocatalysis, are effective methods for the degradation of persistent organic pollutants like alkylphenols. researchgate.net This process typically utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with UV or solar light, generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). rsc.orgresearchgate.net These ROS are powerful oxidizing agents that can break down the pollutant molecules into simpler, less harmful substances, ideally leading to complete mineralization into CO₂ and water. rsc.org
The photocatalytic degradation of several alkylphenols, including 4-methylphenol and 4-ethylphenol, has been investigated. unito.itnrel.gov Studies have shown that the efficiency of the degradation can be influenced by factors such as the type of photocatalyst, the presence of other substances like surfactants, and the pH of the solution. rsc.orgunito.it For example, the photocatalytic treatment of soil-washing wastes containing 4-ethylphenol was found to be effective, with degradation rates dependent on the type of surfactant used in the washing process. unito.it The presence of surfactants can sometimes inhibit the photocatalytic process, possibly due to their adsorption onto the TiO₂ surface or by scavenging the generated ROS. unito.it
| Pollutant | Conditions | Degradation after 2 hours |
|---|---|---|
| 4-ethylphenol | TiO₂ in Brij 35 soil washing waste | ~36% |
| 4-ethylphenol | TiO₂ in SDS soil washing waste | ~22% |
| 4-ethylphenol | TiO₂ in C12E8-SDS soil washing waste | ~10% |
This table shows the comparative photocatalytic degradation of 4-ethylphenol after 2 hours of irradiation in the presence of TiO₂ and different surfactants from soil washing extracts. Data sourced from Minero et al. unito.it
Electrochemical Degradation Pathways
The initial step in the electrochemical oxidation of this compound is expected to be the formation of a phenoxy radical through a one-electron transfer from the phenolic oxygen to the anode. This radical is a key intermediate that can undergo several subsequent reactions, including resonance stabilization that delocalizes the radical electron onto the aromatic ring.
The degradation is anticipated to proceed through two primary pathways:
Hydroxylation of the Aromatic Ring: The generated hydroxyl radicals can attack the aromatic ring of the this compound molecule. Given the positions of the ethyl and methyl groups, the likely sites for hydroxylation are the ortho and para positions relative to the existing hydroxyl group that are not already substituted. This would lead to the formation of hydroxylated derivatives.
Oxidation of the Alkyl Side Chains: The ethyl and methyl groups attached to the aromatic ring can also be oxidized, although this is generally a slower process than the reactions involving the aromatic ring and the phenolic hydroxyl group.
Following these initial steps, the aromatic ring is susceptible to cleavage, leading to the formation of various aliphatic carboxylic acids. These short-chain acids are then further oxidized, ultimately leading to mineralization, which is the complete conversion of the organic compound to carbon dioxide, water, and inorganic ions.
A common issue in the electrochemical oxidation of phenols is the formation of a polymeric film on the electrode surface, which can lead to electrode passivation and a decrease in the degradation efficiency. This polymer formation occurs through the coupling of phenoxy radicals.
The choice of anode material significantly impacts the degradation pathway and efficiency. Anodes are broadly classified as "active" and "non-active".
Non-active anodes , such as boron-doped diamond (BDD), are poor catalysts for the oxygen evolution reaction and thus have a high potential for generating hydroxyl radicals. This leads to more efficient and complete mineralization of organic pollutants with minimal formation of polymeric byproducts.
Active anodes , like platinum (Pt) and mixed metal oxides (e.g., Ti/RuO2), have a lower oxygen evolution overpotential and can mediate the oxidation through the formation of higher oxides on their surface. These anodes are often more susceptible to fouling by polymeric films. nih.gov
Based on studies of similar phenolic compounds, the electrochemical degradation of this compound on a non-active anode like BDD is expected to yield a series of intermediates before complete mineralization.
Anticipated Intermediates in the Electrochemical Degradation of this compound
The following table summarizes the classes of intermediate products that are likely to be formed during the electrochemical degradation of this compound, based on the degradation pathways of analogous compounds.
| Class of Intermediate | Specific Examples (Inferred) |
| Hydroxylated Aromatic Compounds | 2-Ethyl-4-methylcatechol, 2-Ethyl-4-methylhydroquinone |
| Quinones | 2-Ethyl-4-methyl-p-benzoquinone |
| Aromatic Ring Cleavage Products | Maleic acid, Fumaric acid, Pyruvic acid, Glyoxylic acid, Succinic acid |
| Short-Chain Carboxylic Acids | Acetic acid, Formic acid, Oxalic acid |
It is important to note that the relative concentrations and lifetimes of these intermediates would be highly dependent on the experimental conditions, particularly the anode material and the applied current density. For instance, with a highly efficient anode like BDD, the accumulation of intermediates is expected to be lower due to their rapid further oxidation to CO2. Conversely, with active anodes, a higher concentration of intermediates and the formation of polymeric materials are more likely. nih.gov
Biological Interactions and Biochemical Pathways of 2 Ethyl 4 Methylphenol
Microbial Metabolism and Biodegradation of Alkylphenols
The biodegradation of alkylphenols is a critical process for the removal of these compounds from the environment. nih.gov Microorganisms, particularly bacteria of the genus Rhodococcus, have demonstrated a remarkable capacity to metabolize these compounds. researchgate.net The degradation pathways are often specific to the structure of the alkylphenol and the microbial species involved.
Catabolic Pathways in Rhodococcus Strains (e.g., 4-Ethylphenol)
Rhodococcus strains are well-suited for biocatalysis due to their robust nature and diverse metabolic capabilities. nih.gov Studies on Rhodococcus rhodochrous EP4, isolated for its ability to grow on 4-ethylphenol (B45693), have elucidated a specific catabolic pathway for 4-alkylphenols. nih.gov This pathway is encoded by a set of genes (aphABCDEFGHIQRS) and proceeds through the meta-cleavage of 4-ethylcatechol. nih.govfrontiersin.org The initial step is the hydroxylation of 4-ethylphenol, a reaction catalyzed by a two-component alkylphenol hydroxylase. nih.govfrontiersin.org
Interestingly, in Rhodococcus jostii RHA1, while the primary pathway for 4-alkylphenol degradation is via meta-cleavage, the organism can compensate for mutations in this pathway by upregulating phenol (B47542) hydroxylase genes, demonstrating metabolic flexibility. nih.gov However, the degradation of phenol itself proceeds through an ortho-cleavage pathway, highlighting the distinct metabolic routes for different phenolic structures within the same organism. nih.govnih.govresearchgate.net
Microbial Ortho- and Meta-Cleavage Pathways
The aerobic degradation of aromatic compounds by microorganisms typically involves the dihydroxylation of the benzene (B151609) ring to form a catechol intermediate. bioline.org.br The subsequent cleavage of the catechol ring can occur through two main pathways: the ortho-cleavage (or intradiol) pathway and the meta-cleavage (or extradiol) pathway. researchgate.netbioline.org.br
Ortho-cleavage , catalyzed by catechol 1,2-dioxygenase, breaks the bond between the two hydroxyl-bearing carbons of the aromatic ring. bioline.org.br
Meta-cleavage , catalyzed by catechol 2,3-dioxygenase, cleaves the bond adjacent to one of the hydroxyl groups. bioline.org.br
In rhodococci, 4-alkylphenols are exclusively catabolized via the meta-cleavage pathway, while unsubstituted phenol is degraded through the ortho-cleavage pathway. nih.govresearchgate.net This specificity is crucial for understanding and potentially engineering microbial systems for the bioremediation of specific aromatic pollutants. nih.gov The genes for these degradative pathways are often located on plasmids, which facilitates their transfer between different bacterial species. nih.gov
Enzymatic Activities in Phenolic Degradation (e.g., Alkylphenol Hydroxylases, Vanillyl-Alcohol Oxidase)
Several key enzymes are involved in the microbial degradation of phenolic compounds.
Alkylphenol Hydroxylases: These enzymes initiate the degradation of alkylphenols. nih.govfrontiersin.org For instance, the two-component alkylphenol hydroxylase from Rhodococcus rhodochrous EP4 shows high specific activity for 4-ethylphenol and 4-propylphenol. nih.govfrontiersin.org In Pseudomonas putida JD1, a flavocytochrome c known as 4-ethylphenol methylenehydroxylase is produced during growth on 4-ethylphenol. oup.com This enzyme acts through dehydrogenation of the substrate to form a quinone methide, which is then hydrated to an alcohol. researchgate.net It is active on a range of 4-alkylphenols. researchgate.net
Vanillyl-Alcohol Oxidase (VAO): VAO and its homologs are flavoproteins that catalyze the oxidation of a variety of phenolic compounds. nih.govwikipedia.orgwur.nl These enzymes are part of the 4-phenol oxidases family and are predominantly found in lignin-degrading fungi. nih.govrug.nl A VAO-homolog from Gulosibacter chungangensis (Gc4EO) is particularly effective in the dehydrogenation of para-substituted phenols, including 4-ethylphenol. nih.gov The catalytic activity of these enzymes is influenced by the specific amino acid residues in their active sites. nih.govrug.nl
Antioxidant Mechanisms of Substituted Phenolic Compounds
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. frontiersin.orgnih.gov The antioxidant capacity of a phenolic compound is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. frontiersin.org
The primary mechanisms of antioxidant action for phenolic compounds include: nih.gov
Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov
Single Electron Transfer (SET): The phenolic compound transfers a single electron to the free radical. nih.gov
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in aqueous solutions. researchgate.net
The presence of substituents on the phenolic ring can significantly affect the O-H bond dissociation enthalpy, which is a key parameter in the HAT mechanism. researchgate.net The specific structure of the substituted phenol determines its effectiveness as an antioxidant.
Interaction with Biological Macromolecules
Phenolic compounds, including hydroxylated biphenyls, have a known tendency to interact with proteins. nih.gov This interaction can either precipitate the proteins or modulate their activity, which in turn affects the antioxidant potential of the phenolic compound. nih.gov The nature and strength of these interactions depend on the specific structures of both the phenolic compound and the protein.
Role as a Natural Product or Metabolite in Biological Systems
2-Ethyl-4-methylphenol can be found as a natural metabolite. For instance, 4-ethylphenol, a closely related compound, is formed from the widely distributed 4-hydroxycinnamic acid in ruminant foodstuffs and is also a product of the ruminal metabolism of certain isoflavones. researchgate.net Alkylphenols are also present in the xylenol fraction of coal tars. researchgate.net While some alkylphenols are considered environmental contaminants arising from the degradation of alkylphenol ethoxylates used in detergents and other products, they can also be part of natural metabolic cycles. nih.govsfei.orgwikipedia.org
Occurrence in Foodstuffs as a Potential Biomarker of Consumption
This compound has been identified in a variety of food products, suggesting its potential utility as a biomarker for the consumption of these items. foodb.ca While quantification in many foods is not extensively documented, its presence has been detected in several common dietary sources.
The compound belongs to the class of organic compounds known as para-cresols, which contain a benzene ring with a hydroxyl group and a methyl group at positions 1 and 4, respectively. foodb.ca Its detection in certain foods indicates that consumption of these products could lead to its presence in the human body, making it a candidate for tracking dietary intake.
Table 1: Documented Occurrence of this compound in Foodstuffs
| Foodstuff | Scientific Name | Confirmation |
|---|---|---|
| Arabica Coffee | Coffea arabica | Detected |
| Robusta Coffee | Coffea canephora | Detected |
| Coffee and Coffee Products | - | Detected |
| Breakfast Cereal | - | Detected |
Data sourced from FooDB foodb.ca
Gut Microbiome-Derived Metabolite Flux and Metabolism
The human gut microbiome plays a crucial role in the metabolism of various dietary compounds, including phenolic molecules. While direct research on the specific metabolic pathways of this compound by the gut microbiota is limited, the metabolism of structurally similar compounds, such as other phenols and polyphenols, provides significant insights.
Gut bacteria are known to metabolize aromatic amino acids like tyrosine and phenylalanine, leading to the production of related phenolic compounds such as p-cresol (B1678582) and 4-ethylphenol. researchgate.netfrontiersin.org These microbially-derived metabolites can then be absorbed into the host's circulatory system. nih.gov For instance, 4-ethylphenol, which is structurally analogous to this compound, is not synthesized by humans but is a product of the gut microbiome. frontiersin.org
The metabolism of dietary polyphenols by gut microbiota involves a series of enzymatic reactions, including hydrolysis, reduction, and dehydroxylation. nih.gov For example, vinyl phenols can be reduced by certain gut bacteria, such as those from the Lactobacillus genus, to their corresponding ethylphenols. nih.gov This suggests that similar enzymatic processes within the gut could potentially act on or produce this compound from dietary precursors.
Once formed in the gut, phenolic compounds like 4-ethylphenol undergo further metabolism in the host, primarily in the liver. A key metabolic step is sulfation, catalyzed by sulfotransferase enzymes, which results in the formation of sulfate (B86663) conjugates. researchgate.netfrontiersin.org For example, 4-ethylphenol is rapidly converted to 4-ethylphenyl sulfate (4-EPS). frontiersin.org This process is also observed for other microbial-derived phenols and is a critical pathway for their detoxification and excretion. frontiersin.org Given the structural similarity, it is plausible that this compound absorbed from the gut would undergo a similar sulfation process in the liver.
The flux of these metabolites from the gut into the host's circulation is influenced by factors such as the composition of the gut microbiota and the integrity of the intestinal barrier. frontiersin.orgnih.gov
Table 2: Related Compounds Mentioned in this Article
| Compound Name | |
|---|---|
| This compound | |
| 4-ethylphenol | |
| 4-ethylphenyl sulfate | |
| p-cresol | |
| Phenylalanine | |
| Tyrosine |
Environmental Occurrence and Fate of 2 Ethyl 4 Methylphenol
Detection and Distribution in Environmental Matrices
2-Ethyl-4-methylphenol, an alkylphenol, has been identified in various environmental compartments, primarily due to industrial activities. While specific data on this compound is limited, the broader class of alkylphenols, which are used in the production of phenolic resins, pesticides, and as intermediates in chemical synthesis, are known environmental contaminants. tpsgc-pwgsc.gc.ca Their presence in the environment is often linked to discharges from industries such as pulp and paper, steel, and petroleum refining. tpsgc-pwgsc.gc.ca
Studies have shown that alkylphenols, in general, are distributed across different environmental matrices including surface water, sediment, and even in the atmosphere. For instance, monitoring of rivers has revealed the presence of various phenolic compounds, with concentrations sometimes showing seasonal variations. researchgate.net In surface waters, mean concentrations of phenols have been reported to range from 0.004 to 660 µg/L, with maximums reaching as high as 6,794 µg/L. epa.gov Sediment levels have also shown significant contamination, with average concentrations around 102 mg/kg. epa.gov
The distribution of these compounds is influenced by their physicochemical properties. For example, 4-methylphenol, a related compound, has low volatility and high solubility in water, allowing it to dissolve rapidly and be transported in aquatic systems. tpsgc-pwgsc.gc.ca It also exhibits moderate adsorption to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca This suggests that this compound could also be found in both dissolved and sorbed phases in the environment.
A study investigating the occurrence of alkylphenols in rivers flowing through industrial areas in Vietnam found that these compounds were widely distributed. iwaponline.com The average concentrations of 4-tert-octylphenol (B29142) and 4-nonylphenol (B119669) were significant, indicating a strong correlation with anthropogenic activities. iwaponline.com Another study in Nigeria detected various alkylphenols in both water and sediment of a major river, although the reported concentrations were below global ecological and human health risk guidelines. rsisinternational.orgrepec.org
The following table provides a summary of the detection of related alkylphenols in various environmental matrices based on available research:
| Alkylphenol | Environmental Matrix | Concentration Range | Location |
| Phenols (general) | Surface Water | 0.004 - 660 µg/L (mean) | Various river basins |
| Phenols (general) | Sediment | ~102 mg/kg (average) | Various river basins |
| 4-tert-octylphenol | Surface Water | 91.2 ng/L (average) | Rivers in Bac Ninh, Vietnam |
| 4-nonylphenol | Surface Water | 78.9 ng/L (average) | Rivers in Bac Ninh, Vietnam |
| Alkylphenols (sum) | River Water | ND - 38.0 ng/L (rainy season) | River Benue, Nigeria |
| Alkylphenols (sum) | Sediment | ND - 11.98 ng/g (rainy season) | River Benue, Nigeria |
ND: Not Detected
Environmental Transformation and Persistence Pathways
The environmental fate of this compound is governed by various transformation and degradation processes. As a phenolic compound, it is susceptible to both biotic and abiotic degradation.
Biodegradation:
Microorganisms play a crucial role in the breakdown of alkylphenols in the environment. Activated sludge, rich in diverse microbial communities, has been shown to effectively metabolize chlorinated phenols. nih.gov For instance, a Gram-negative bacterial strain isolated from activated sludge was found to degrade 4-chloro-2-methylphenol (B52076) through an inducible pathway involving a modified ortho-cleavage route. nih.gov This suggests that similar pathways could be involved in the degradation of this compound. The enzyme 4-ethylphenol (B45693) methylenehydroxylase, found in Pseudomonas putida, is known to catalyze the initial step in the degradation of 4-ethylphenol by dehydrogenating the substrate. researchgate.net This enzyme has been shown to be active with a range of 4-alkylphenols. researchgate.net
Photodegradation:
Photolysis, or the breakdown of compounds by light, is another important transformation pathway for phenolic compounds in the aquatic environment. The rate of photodecomposition of phenol (B47542) has been studied in various reactor systems, indicating its susceptibility to light-induced degradation. epa.gov
Persistence:
Despite these degradation pathways, the persistence of some alkylphenols in the environment is a concern. Their continuous release from industrial sources can lead to their accumulation in certain environmental compartments. The half-life of phenol in the aquatic environment is relatively short, which means that the highest concentrations are typically found near the point sources of discharge. researchgate.net However, the persistence of more complex alkylphenols can vary depending on their chemical structure and environmental conditions.
The following table summarizes the key environmental transformation and persistence pathways for phenolic compounds:
| Pathway | Description | Key Factors |
| Biodegradation | Breakdown by microorganisms, such as bacteria in activated sludge. | Microbial population, enzyme activity (e.g., hydroxylases, dioxygenases), presence of co-substrates. nih.govresearchgate.net |
| Photodegradation | Breakdown by sunlight in the aquatic environment. | Light intensity, water clarity, presence of photosensitizers. epa.gov |
| Persistence | The ability of the compound to remain in the environment. | Rate of degradation, continuous discharge from sources, adsorption to sediment. researchgate.net |
Environmental Risk Assessment Frameworks for Alkylphenols
The potential for adverse effects of alkylphenols on aquatic ecosystems has led to the development of environmental risk assessment (ERA) frameworks. nih.gov These frameworks are designed to evaluate the likelihood of harm based on the exposure and toxicity of these compounds.
A common approach in ERA involves comparing the predicted environmental concentration (PEC) of a substance with its predicted no-effect concentration (PNEC). The ratio of PEC to PNEC is known as the risk quotient (RQ). An RQ value greater than 1 indicates a potential risk to the environment. researchgate.netiwaponline.com
Several studies have applied this framework to assess the risks of alkylphenols in various aquatic environments. For instance, an ERA of alkylphenols from offshore produced water discharges in the North Sea concluded that the environmental exposure was likely too low to affect the reproduction of wild fish populations. nih.gov In contrast, a study in Vietnam found that 4-nonylphenol posed a medium risk in all three rivers investigated based on the calculated RQ. iwaponline.com Similarly, a risk assessment of phenolic compounds in a Brazilian river identified high toxicity for most of the evaluated compounds to some trophic levels. researchgate.net
The European Union has identified certain alkylphenols, such as 4-nonylphenol and 4-octylphenol, as priority hazardous substances due to their endocrine-disrupting properties and toxicity to aquatic life. rsisinternational.orgservice.gov.uk This has led to restrictions on their use in certain applications. service.gov.uk
The following table outlines the components of a typical environmental risk assessment framework for alkylphenols:
| Component | Description | Example Application |
| Hazard Identification | Identifying the potential adverse effects of the substance on environmental organisms. | Alkylphenols are known to be toxic to aquatic life and can act as endocrine disruptors. rsisinternational.orgnih.govservice.gov.uk |
| Exposure Assessment | Determining the concentration of the substance in different environmental compartments. | Measuring or modeling the concentrations of alkylphenols in surface water and sediment. iwaponline.comrsisinternational.orgrepec.org |
| Effects Assessment | Determining the concentration at which the substance causes adverse effects (e.g., toxicity testing). | Establishing a predicted no-effect concentration (PNEC) from ecotoxicological data. nih.gov |
| Risk Characterization | Comparing exposure and effects data to estimate the probability and magnitude of adverse effects. | Calculating the risk quotient (RQ = PEC/PNEC) to determine the level of risk. researchgate.netiwaponline.com |
Natural Occurrence of Related Phenolic Antioxidants in Biological Sources
Phenolic compounds are a large and diverse group of secondary metabolites that are widely distributed in the plant kingdom. nih.govnumberanalytics.com They play essential roles in plant growth, defense against pathogens and UV radiation, and contribute to the color and flavor of many fruits and vegetables. nih.govwikipedia.orgukrbiochemjournal.org Many of these naturally occurring phenolic compounds are recognized for their potent antioxidant properties. nih.govnih.govmdpi.com
Sources of Natural Phenolic Antioxidants:
A wide variety of plant-based foods are rich sources of phenolic antioxidants. These include:
Fruits: Berries (blueberries, blackberries, strawberries), grapes, citrus fruits, apples, and pomegranates are particularly high in flavonoids and phenolic acids. nih.govbetterhealth.vic.gov.aumdpi.com
Vegetables: Onions, leeks, spinach, and broccoli contain significant amounts of flavonoids and other phenolic compounds. betterhealth.vic.gov.auwikipedia.org
Beverages: Tea (especially green tea), red wine, and coffee are well-known for their high polyphenol content. nih.govbetterhealth.vic.gov.au
Nuts and Wholegrains: These are good sources of various phenolic compounds, including lignans. betterhealth.vic.gov.au
Herbs and Spices: Many herbs and spices are rich in polyphenols. betterhealth.vic.gov.au
Types of Natural Phenolic Antioxidants:
The major classes of phenolic compounds found in plants with antioxidant activity include:
Phenolic Acids: These include hydroxybenzoic and hydroxycinnamic acids, which are found in many fruits and vegetables. nih.gov
Flavonoids: This is the largest group of plant phenols and includes flavonols, flavones, catechins, flavanones, anthocyanidins, and isoflavonoids. nih.govwikipedia.org
Tannins: These are high molecular weight polyphenols that contribute to the astringency of foods like tea and unripe fruits. nih.gov
Stilbenes: Resveratrol, found in grapes and red wine, is a well-known stilbene (B7821643) with antioxidant properties. numberanalytics.com
Lignans: These are found in seeds (like flaxseed), grains, and vegetables. numberanalytics.com
The antioxidant activity of these compounds is primarily due to their ability to scavenge free radicals, chelate metal ions, and inhibit enzymes involved in oxidative processes. nih.govwikipedia.org
The following table provides examples of naturally occurring phenolic antioxidants and their biological sources:
| Phenolic Compound Class | Examples | Common Biological Sources |
| Phenolic Acids | Gallic acid, Caffeic acid | Grapes, Berries, Tea, Coffee nih.govnumberanalytics.com |
| Flavonoids | Quercetin, Catechin, Anthocyanins | Onions, Apples, Tea, Red wine, Berries nih.govbetterhealth.vic.gov.au |
| Tannins | Ellagic acid | Berries, Nuts, Pomegranates wikipedia.org |
| Stilbenes | Resveratrol | Grapes, Red wine, Peanuts numberanalytics.com |
| Lignans | Secoisolariciresinol | Flaxseed, Sesame seeds, Whole grains numberanalytics.com |
Derivatives, Analogues, and Advanced Research Applications
Synthesis and Application of Structurally Modified Phenols
The modification of 2-Ethyl-4-methylphenol and related phenolic structures opens up a wide range of applications, from pharmaceuticals to specialty chemicals.
Phenolic compounds are recognized for their potential in drug discovery and development, exhibiting a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. researchgate.net The synthesis of derivatives from parent molecules like this compound is a key strategy in pharmaceutical research, as these new compounds often retain or enhance the therapeutic potential of the original molecule. uchile.cl
Structurally modified phenols serve as crucial intermediates in the synthesis of more complex pharmaceutical compounds. smolecule.comresearchgate.net For instance, the amination of this compound to produce 2-Ethyl-4-(methylamino)phenol creates a new molecule with potential biological activities, including the inhibition of cytochrome P450 enzymes, which is significant for drug metabolism and interaction studies. smolecule.com The addition of functional groups like amino and fluoro groups to phenolic structures can enhance bioactivity, with fluorine increasing metabolic stability and methoxy (B1213986) groups improving solubility, both critical aspects in drug design.
Phenolic derivatives are also investigated for their potential as preservatives in pharmaceutical formulations due to their antimicrobial and antioxidant properties. ijpsr.com For example, studies on caffeic acid and gallic acid derivatives have shown their effectiveness as preservative agents, suggesting that similar modifications to other phenols could yield compounds with valuable applications in pharmaceuticals and the food industry. ijpsr.com
Here is a data table summarizing the applications of phenolic derivatives as pharmaceutical intermediates:
| Derivative Type | Pharmaceutical Application | Example/Rationale | Citation |
| Aminated Phenols | Intermediates for biologically active compounds | 2-Ethyl-4-(methylamino)phenol may inhibit CYP1A2, affecting drug metabolism. | smolecule.com |
| Fluorinated/Amino-Substituted Phenols | Enhanced bioactivity and drug design | Fluorination increases metabolic stability; amino groups can improve solubility. | |
| Phenolic Acid Esters | Preservatives | Caffeic and gallic acid esters show promising preservative potential. | ijpsr.com |
| General Phenolic Derivatives | Lead compounds for new therapeutics | Used in designing drugs for infectious diseases, cancer, and neurodegenerative conditions. | researchgate.net |
Alkylphenols, including this compound, and their derivatives are fundamental building blocks in the manufacturing of a diverse range of specialty chemicals. smolecule.compcc.eu These compounds are utilized in the production of dyes, pigments, antioxidants, stabilizers, and various polymers. smolecule.comarchivemarketresearch.com The versatility of alkylphenol derivatives makes them essential components in industries such as plastics, rubber, coatings, and resins. archivemarketresearch.comusdanalytics.com
The market for alkylphenol derivatives is driven by the demand from these end-use industries. archivemarketresearch.comusdanalytics.com For example, nonylphenols are used as intermediates in the production of antioxidants for polymers like rubber and PVC, as well as in the manufacturing of phenolic resins used in bonding agents. roadmaptozero.com The synthesis process for alkylphenols typically involves the alkylation of phenol (B47542), resulting mainly in the para-isomer, which is then used to create a variety of derivatives. pcc.eu
The development of high-performance and specialty alkylphenol derivatives is a key trend, with a focus on creating products with enhanced properties such as improved thermal stability and UV resistance. archivemarketresearch.com This has led to the production of specialized grades tailored for specific industrial applications. archivemarketresearch.com
The following table highlights the use of alkylphenol derivatives in specialty chemical manufacturing:
| Application Area | Specific Use of Alkylphenol Derivative | Example | Citation |
| Polymers | Antioxidant and stabilizer | Nonylphenols in rubber and PVC. | roadmaptozero.com |
| Resins | Intermediate for phenolic resins | Octylphenols in bonding agents. | roadmaptozero.com |
| Coatings & Inks | Component in paints, binders, and printing inks | Nonylphenol is used in the production of paints and varnishes. | pcc.eu |
| Surfactants | Intermediate for ethoxylates | Nonylphenol is used to manufacture non-ionic surfactants. | pcc.eu |
| Fire Retardants | Semi-finished product | Nonylphenol serves as an intermediate in fire retardant manufacturing. | pcc.eu |
Schiff bases, which contain an imine or azomethine group (–C=N–), are a significant class of organic compounds synthesized through the condensation of primary amines with carbonyl compounds. researchgate.netnih.gov Phenol-containing Schiff bases are of particular interest due to their wide range of biological activities and their ability to form stable complexes with various metal ions. nanobioletters.comnih.gov These Schiff base ligands are considered "privileged ligands" in coordination chemistry because of their capacity to coordinate with metals through the imine nitrogen and another donor atom, often the oxygen from the phenolic hydroxyl group. nih.govnanobioletters.com
The synthesis of Schiff bases derived from substituted phenols, such as this compound, allows for the creation of ligands with specific electronic and steric properties. These ligands can then be used to form metal complexes with diverse applications, including as catalysts in organic reactions like carbon-carbon or carbon-nitrogen coupling. nih.gov The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, including antimicrobial and anticancer properties. tandfonline.comresearchgate.net
Research has demonstrated the synthesis of various Schiff base metal complexes with different metal ions such as Ti(IV), Zr(IV), Co(II), Ni(II), Cu(II), and La(III). tandfonline.comresearchgate.net Spectroscopic studies have been used to characterize the structure of these complexes, often revealing a distorted octahedral or pseudotetrahedral geometry. tandfonline.comrsc.org The biological evaluation of these complexes has shown promising results, with some exhibiting significant activity against cancer cell lines and various microbes. tandfonline.com
The table below summarizes key aspects of Schiff base ligands and their complexes derived from phenolic compounds:
| Aspect | Description | Significance | Citation |
| Synthesis | Condensation reaction of a primary amine with a carbonyl compound (e.g., substituted salicylaldehyde). | Creates versatile ligands with tunable properties. | researchgate.netnih.gov |
| Coordination | Ligands coordinate with metal ions through imine nitrogen and phenolic oxygen. | Forms stable metal complexes with diverse geometries. | nih.govnanobioletters.com |
| Applications | Catalysts, pigments, dyes, and biologically active agents. | Metal complexes often show enhanced catalytic and biological activity. | researchgate.netnih.gov |
| Biological Activity | Antimicrobial, antifungal, anticancer, anti-inflammatory properties. | Potential for development of new therapeutic agents. | nanobioletters.comtandfonline.com |
Phenolic compounds are well-known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. researchgate.net The introduction of alkyl or terpenyl groups to the phenol ring can significantly influence this activity. The antioxidant potential of these derivatives is a subject of ongoing research, with studies focusing on how different structural features affect their efficacy. researchgate.net
Terpenylphenols, which can be synthesized by coupling terpenyl fragments with a phenolic nucleus, have shown considerable antioxidant activity. mdpi.com The position and nature of the substituents on the phenol ring play a crucial role in determining the radical scavenging ability. For instance, dialkylated phenols often exhibit better antioxidant activities than their monoalkylated counterparts. mdpi.com
The following table presents findings on the antioxidant activity of selected phenolic derivatives:
| Derivative Class | Key Findings on Antioxidant Activity | Method of Evaluation | Citation |
| Prenylated Phenols | Dialkylated derivatives often show higher activity than monoalkylated ones. Some derivatives have activity comparable to Trolox. | DPPH radical scavenging assay | mdpi.com |
| Terpenylphenol-Chlorin Conjugates | The terpenylphenol fragment is responsible for the antiradical activity of the conjugate. | Oxygen uptake detection during oxidation | isuct.ruresearchgate.net |
| 2-Alkyl-4-methyl-6-n-octylaminomethylphenols | Mannich bases of these phenols show significant ability to inhibit H2O2-induced erythrocyte hemolysis. | In vitro assays including inhibition of erythrocyte hemolysis | researchgate.net |
| Carvacrol (B1668589), Thymol (B1683141), and Eugenol Derivatives | Synthesized derivatives showed remarkably better antioxidative properties compared to parent compounds. | DPPH assay and Rancimat assay | acs.org |
Advanced Analytical and Separation Technologies
The detection and separation of phenolic compounds from complex mixtures are crucial for various applications, from environmental analysis to biomedical research. Advanced technologies are continuously being developed to improve the selectivity and efficiency of these processes.
Molecularly Imprinted Polymers (MIPs) are synthetic receptors designed with specific recognition sites for a target molecule. nih.gov This "molecular imprinting" technology allows for the creation of robust polymers that can selectively bind to a particular analyte, making them highly valuable for separation and analysis. researchgate.net MIPs are created by polymerizing functional monomers and a cross-linker in the presence of a "template" molecule (the target analyte). mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target molecule. mdpi.com
MIPs have found significant applications in solid-phase extraction (SPE) for the selective isolation of compounds from complex matrices like environmental water and biological samples. mdpi.com For instance, MIPs have been developed for the class-selective extraction of phenolic compounds, demonstrating good selectivity for molecules like 2,4-dimethylphenol, 4-methylphenol, and phenol. mdpi.com This selectivity makes MIPs particularly useful for preconcentrating analytes before analysis by techniques such as high-performance liquid chromatography (HPLC). mdpi.com
In the context of metabolic pathway studies, MIPs can be employed to selectively capture and quantify specific metabolites, including phenolic compounds. This allows researchers to track the transformation of these compounds in biological systems. The high selectivity and stability of MIPs make them advantageous over natural receptors like antibodies, as they are resistant to harsh chemical environments, high temperatures, and pressures. nih.gov The development of MIP-based sensors is also a growing area of research, offering the potential for real-time monitoring of volatile biomarkers and other analytes in various applications, including medical diagnostics. mostwiedzy.pl
The table below outlines the key features and applications of Molecularly Imprinted Polymers for phenolic compound analysis:
| Feature/Application | Description | Advantage | Citation |
| Principle | Creation of synthetic polymers with specific recognition sites for a target molecule. | High selectivity and specificity for the target analyte. | nih.govresearchgate.net |
| Solid-Phase Extraction (SPE) | Used as a sorbent to selectively isolate phenolic compounds from complex samples. | Enables preconcentration and cleanup of samples prior to analysis. | mdpi.com |
| Metabolic Studies | Can selectively bind to and quantify specific metabolites in biological fluids. | Allows for the tracking of metabolic pathways and compound transformations. | |
| Sensors | Incorporated into sensor devices for the detection of volatile organic compounds and other analytes. | Offers potential for cost-effective, simple, and real-time analysis. | mostwiedzy.pl |
| Stability | Resistant to harsh chemical environments, high temperatures, and pressures. | More robust than many biological receptors like antibodies. | nih.gov |
Potential in Pest Control (for related analogues)
While research on the direct application of this compound in pest control is limited, numerous studies have investigated the pesticidal, nematicidal, and repellent properties of its structural analogues. These compounds, which share core phenolic frameworks, have shown significant potential in the management of various agricultural and public health pests. The exploration of these analogues provides valuable insights into the structure-activity relationships that govern their bioactivity and highlights their promise as alternatives to conventional synthetic pesticides. nih.gov
Key analogues such as thymol and carvacrol, which are isomers of this compound, have been extensively studied for their broad-spectrum pest control properties. researchgate.netrsc.org Additionally, guaiacol (B22219) and its derivatives, which share a substituted phenol structure, have demonstrated notable repellent effects against specific insect vectors. researchgate.netnih.govresearchgate.net The research into these related compounds underscores the potential of this chemical class in developing new, effective, and potentially more environmentally benign pest control solutions. nih.gov
Nematicidal Activity of Analogues
Several analogues of this compound, particularly the monoterpenoids thymol and carvacrol, have exhibited potent nematicidal activity against economically important plant-parasitic nematodes. apsnet.orgapsnet.org For instance, in studies against the pine wood nematode, Bursaphelenchus xylophilus, thymol and carvacrol were identified as primary nematicidal constituents of thyme oils. nih.gov Direct contact bioassays revealed significant toxicity of these compounds to the nematodes. nih.gov
Research on the root-knot nematode Meloidogyne javanica, a major agricultural pest, has further substantiated the nematicidal potential of these analogues. dntb.gov.uamdpi.com Thymol and carvacrol have been shown to immobilize juveniles and inhibit egg hatching. apsnet.orgapsnet.org In-depth studies on thymol demonstrated that its efficacy is dependent on both concentration and exposure time, with higher concentrations leading to significant paralysis of second-stage juveniles (J2s). mdpi.com The nematicidal action of these phenolic compounds suggests their potential use in managing nematode infestations in various crops. apsnet.org
Table 1: Nematicidal Activity of this compound Analogues against Bursaphelenchus xylophilus
| Compound | LC50 (mg/ml) after 24 hr |
|---|---|
| Geraniol | 0.47 |
| Thymol | 1.08 |
| Carvacrol | 1.23 |
| Terpinen-4-ol | 2.61 |
Data sourced from direct contact bioassays. nih.gov
Repellent and Larvicidal Properties
Analogues of this compound have also been investigated for their ability to repel and control insect pests. Guaiacol (2-methoxyphenol) and its derivatives, for example, have been studied for their repellent effects against the savannah tsetse fly (Glossina spp.), a vector for trypanosomiasis. researchgate.netnih.gov34.250.91 Research has shown that substituting the guaiacol structure at the 4-position can enhance its repellency. nih.gov Specifically, 4-methylguaiacol was found to be a more potent repellent than guaiacol itself, significantly reducing trap catches and feeding responses of tsetse flies. researchgate.netnih.gov Further studies on analogues with varying alkyl chain lengths at the 4-position found that repellency increased with the length of the carbon chain, with 4-propylguaiacol being the most effective against the brown ear tick, Rhipicephalus appendiculatus. biorxiv.org
In addition to repellency, certain phenolic analogues have demonstrated larvicidal and antifeedant activities against various insect species. Thymol and carvacrol have shown high efficacy against the fourth-instar larvae of the Egyptian cotton leafworm, Spodoptera littoralis, causing significant mortality and feeding inhibition. researchgate.net The synthesis of novel derivatives of carvacrol and thymol has also been explored to develop new compounds with potential insecticidal activity against cell lines of Spodoptera frugiperda. rsc.org Furthermore, the insecticidal properties of compounds like 2-ethyl-6-methylphenol (B167550) have been noted. medchemexpress.com Other research has focused on the larvicidal effects of cinnamic acid analogues against the dengue vector, Aedes aegypti. rsc.org
Table 2: Repellent Activity of Guaiacol Analogues against Tsetse Flies (Glossina pallidipes)
| Compound | Release Rate (mg/hr) | Effect on Trap Catches |
|---|---|---|
| Guaiacol | ~50 | Non-significant reduction |
| Eugenol | ~50 | Non-significant reduction |
| 4-Methylguaiacol | 2.2 | Dose-response reduction |
| 4-Methylguaiacol | 4.5 | Dose-response reduction |
| 4-Methylguaiacol | 9.0 | Dose-response reduction |
| 4-Methylguaiacol | 10.0 | ~80% reduction in baited traps |
Data based on field evaluations with odor-baited traps. nih.gov
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and reactivity of phenolic compounds. neliti.com These methods have been widely used to study molecules similar in structure to 2-ethyl-4-methylphenol, providing a strong basis for understanding its characteristics. researchgate.netiucr.orgtandfonline.com
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the optimized geometrical structure of molecules in their ground state. researchgate.nettandfonline.com For phenolic compounds, these calculations help in understanding the planarity of the molecule, bond lengths, and bond angles. For instance, in related Schiff base compounds derived from phenols, DFT has been used to compare the calculated molecular structure with data obtained from X-ray crystallography, often showing excellent agreement. researchgate.net
Key aspects of reactivity can be explored through DFT by calculating various molecular properties:
Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electron-rich and electron-poor regions of a molecule. For a phenol (B47542) like this compound, the MEP would show negative potential (red/yellow) around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack, and positive potential (blue) around the hydroxyl hydrogen, a site for nucleophilic attack. iucr.org
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. iucr.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding, which are significant in determining the properties of phenols. researchgate.net
Theoretical studies on similar phenolic compounds have also used DFT to investigate tautomeric stability, comparing the relative energies of different forms (e.g., enol vs. keto) to determine the more stable isomer. tandfonline.com
Table 1: Predicted Physicochemical Properties of this compound from Computational Models
| Property | Predicted Value | Source |
|---|---|---|
| pKa | 10.57 ± 0.18 | lookchem.com |
| LogP | 2.26300 | lookchem.com |
| XLogP3 | 2.7 | lookchem.com |
| PSA | 20.23000 | lookchem.com |
| Complexity | 101 | lookchem.com |
| Hydrogen Bond Donor Count | 1 | lookchem.com |
| Hydrogen Bond Acceptor Count | 1 | lookchem.com |
Molecular Dynamics and Monte Carlo Simulations for Ligand-Enzyme Interactions
While specific molecular dynamics (MD) or Monte Carlo (MC) simulation studies focusing exclusively on this compound's interaction with enzymes are not extensively documented in the provided results, the principles and methodologies are well-established for similar phenolic ligands. researchgate.netnih.gov These computational techniques are vital for understanding how small molecules like this compound might interact with biological macromolecules, such as enzymes.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. This method is used to:
Assess the stability of the ligand within the enzyme's active site. researchgate.net
Observe conformational changes in both the ligand and the protein upon binding. nih.gov
Analyze the network of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.netresearchgate.net
Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to quantify the strength of the interaction. nih.govresearchgate.net
For a molecule like this compound, MD simulations could predict its binding affinity and orientation within a specific enzyme's active site, revealing key residues involved in the interaction.
Monte Carlo (MC) Simulations: MC simulations use random sampling to explore the conformational space of a molecule or a system. In the context of ligand-enzyme interactions, MC simulations can be used to:
Predict the equilibrium adsorption and orientation of molecules on a surface, which is analogous to a binding site. researchgate.net
Explore a wide range of possible binding poses of a ligand within an enzyme's active site.
Work in conjunction with DFT to understand interaction spontaneity and mechanisms. researchgate.net
These simulation techniques are crucial in fields like drug discovery and toxicology to predict the biological activity and potential targets of small molecules. researchgate.net
Theoretical Predictions of Chemical Transformations and Mechanisms
Theoretical chemistry plays a crucial role in predicting the pathways and mechanisms of chemical reactions involving this compound. DFT calculations are again a primary tool for investigating reaction mechanisms, activation energies, and the structures of transition states. nih.gov
Studies on the atmospheric photooxidation of aromatic compounds provide a framework for understanding the potential transformations of this compound. For instance, the reaction of ethylbenzene (B125841) with hydroxyl (OH) radicals, which is a key atmospheric process, has been studied theoretically. These studies show that the OH radical adds to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. mdpi.com Subsequent reactions of this adduct with molecular oxygen (O₂) can lead to the formation of ethyl-phenols. mdpi.comcaltech.edu Theoretical calculations have been used to predict the formation of various isomers, such as 2-ethyl-6-methylphenol (B167550) and 4-ethyl-2-methylphenol, from the reaction of related precursors with O₂. caltech.edu
Furthermore, theoretical studies on the pyrolysis of lignin (B12514952) model compounds, which often have phenolic structures, help in understanding their thermal decomposition mechanisms. These studies analyze competing radical and concerted reaction pathways. nih.gov For this compound, theoretical predictions could map out potential degradation pathways under various conditions, identifying likely intermediate and final products.
The development of new separation and purification methods can also be guided by an understanding of reaction mechanisms. For example, the reaction mechanism between 4-ethyl-2-methoxyphenol (B121337) and calcium ions to form a complex was studied to develop a novel purification technique. acs.org Similar theoretical approaches could be applied to predict and optimize reactions involving this compound.
Future Research Directions and Concluding Outlook
Elucidation of Novel Biosynthetic and Chemosynthetic Pathways
Future research is poised to uncover the specific biological and chemical routes to 2-Ethyl-4-methylphenol. Currently, dedicated studies on its biosynthesis are not extensively documented in scientific literature. However, analogous pathways in related molecules offer promising models. For instance, the biosynthesis of p-cresol (B1678582), a structurally similar phenol (B47542), by the gut microbe Clostridioides difficile occurs through the decarboxylation of para-hydroxyphenylacetic acid (p-HPA) by the enzyme HpdBCA decarboxylase nih.gov. Investigating whether a similar enzymatic decarboxylation of a corresponding precursor could yield this compound is a logical next step.
On the chemosynthetic front, this compound is known to be a constituent of fractions derived from petroleum and coal tar google.com. Industrial recovery processes often involve separating complex mixtures of phenolic isomers. A patented method for separating 2-methyl-4-ethyl phenol from 2,3,6-trimethyl phenol involves steps of monosulfonation followed by hydrolysis, which leverages differences in the chemical reactivity of the isomers google.com. Future research could focus on optimizing selective synthesis routes, potentially through Friedel-Crafts alkylation of p-cresol or related precursors, to avoid the complex separation challenges associated with industrial feedstocks.
Comprehensive Mechanistic Understanding of Chemical and Biochemical Transformations
A thorough understanding of how this compound is transformed by chemical and biological systems is crucial. While the compound's specific transformation mechanisms are an area for future study, research on its isomers provides significant insight.
Biochemical Transformations: A key area of investigation would be microbial degradation. The enzyme 4-ethylphenol (B45693) methylenehydroxylase (4EPMH), found in Pseudomonas putida, catalyzes the first step in the degradation of the isomer 4-ethylphenol nih.gov. This enzyme acts through dehydrogenation of the substrate to form a quinone methide intermediate, which is subsequently hydrated to an alcohol nih.gov. It is plausible that a similar enzymatic system could act on this compound. Another relevant model is the anaerobic degradation of p-cresol by Desulfobacterium cetonicum, which is initiated by the addition of the methyl group to fumarate, forming 4-hydroxybenzylsuccinate nih.gov. Exploring these pathways could reveal how this compound is metabolized in various ecosystems.
Chemical Transformations: The chemical reactivity of this compound is governed by its phenolic hydroxyl group and the aromatic ring. Like other phenols, it is expected to undergo reactions such as esterification and react with active metals like sodium . The aromatic ring can undergo electrophilic substitution reactions, with the hydroxyl and alkyl groups directing the position of substitution. The sulfonation reaction used in industrial separation highlights the reactivity of the ring google.com. Another chemical manipulation technique applied to related compounds is preferential t-butylation, which is used to separate o-ethylphenol from cresol (B1669610) mixtures by exploiting thermodynamic stability differences among the butylated derivatives google.com. Future mechanistic studies should focus on quantifying the kinetics and regioselectivity of these reactions for this compound.
Development of Advanced Analytical Methodologies for Trace Detection
Detecting and quantifying this compound at trace levels in complex matrices like environmental samples, food products, and biological fluids is essential for both research and monitoring. While this compound has been identified in cigarette smoke using comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOFMS), there is a need for more targeted and sensitive methods pherobase.com.
Future research should focus on developing robust methods with low detection limits. Drawing from methodologies developed for its isomers, several advanced techniques could be adapted. For example, a gas chromatography-mass spectrometry (GC-MS) method has been established for the determination of 2-ethylphenol (B104991) in urine with a quantitation limit of 60 µg/L researchgate.net. The general trend in analyzing for alkylphenols in water samples involves the use of miniaturized sample preparation and microextraction techniques to enhance sensitivity and reduce solvent consumption bohrium.comresearchgate.net.
| Technique | Matrix | Target Analyte(s) | Key Features / Detection Limit | Reference |
|---|---|---|---|---|
| GCxGC-TOFMS | Cigarette Smoke | This compound | High-resolution separation for complex mixtures. | pherobase.com |
| GC-MS | Urine | 2-ethylphenol, 4-ethylphenol | Quantitation limit of 60 µg/L. | researchgate.net |
| Microextraction Techniques | Water | Alkylphenols | Miniaturized sample preparation for trace analysis. | bohrium.comresearchgate.net |
Exploration of Biological Roles and Biotechnological Applications
The biological functions and potential applications of this compound are largely unexplored, representing a significant opportunity for future research. The compound has been detected, though not quantified, in foods such as arabica coffee and various cereals foodb.ca. This suggests it may contribute to the flavor or aroma profile of these products and could serve as a potential biomarker for their consumption foodb.ca.
Extrapolating from its isomers provides compelling directions for investigation. The isomer 4-Ethylphenol, for instance, has been identified as a volatile organic compound (VOC) produced by disease-resistant soybean plants in response to infection by the oomycete Phytophthora sojae researchgate.netfrontiersin.org. This compound demonstrated significant inhibitory effects against the growth, sporangia formation, and zoospore germination of the pathogen by disrupting its cell membrane researchgate.netfrontiersin.org. Furthermore, 4-Ethylphenol showed potent activity against several soil-borne phytopathogenic fungi, suggesting its potential as an eco-friendly botanical agrochemical researchgate.netfrontiersin.org. Investigating whether this compound possesses similar or complementary antimicrobial properties is a high-priority research area. Additionally, the related compound 2-methyl-4-ethyl phenol is noted for its utility as an intermediate in organic synthesis, a role that this compound could also potentially fill google.com.
Strategies for Environmental Remediation and Sustainable Production
Environmental Remediation: Alkylphenols as a class are recognized as environmental contaminants, necessitating effective remediation strategies bohrium.comresearchgate.netservice.gov.uk. While specific remediation technologies for this compound have not been detailed, established methods for other phenols are applicable. Bioremediation using microorganisms is a promising approach. Various bacterial strains, including species of Pseudomonas, Micrococcus, and Bacillus, are known to degrade phenol and its chlorinated derivatives researchgate.netresearchgate.netthescipub.comnitrkl.ac.in. The typical aerobic degradation pathway involves the conversion of the phenol to catechol, which is then processed through ortho- or meta-cleavage pathways researchgate.net. Research into isolating or engineering microbes capable of efficiently degrading this compound could lead to effective bioremediation solutions. Other established technologies for contaminated soil and groundwater include in situ chemical oxidation using agents like Fenton's reagent, soil vapor extraction for volatile compounds, and adsorption onto activated carbon scielo.brepa.gov.
Sustainable Production: A key area for future development is the sustainable production of this compound and other alkylphenols from renewable resources, moving away from a reliance on fossil fuels. Lignin (B12514952), a major component of lignocellulosic biomass and a byproduct of the paper industry, is the most abundant renewable source of aromatic chemicals acs.org. Significant progress has been made in developing catalytic pathways to convert lignin into valuable alkylphenols bioplasticsnews.combiorizon.eu. Promising strategies include:
Hydrogen-free depolymerization: This approach uses the hydrogen inherent to the lignin structure. One method employs a Pt/NiAl2O4 catalyst for self-reforming-driven depolymerization and hydrogenolysis, achieving high yields of 4-alkylphenols from birch lignin researchgate.net.
Catalytic hydrocracking: Supported molybdenum disulfide (MoS2) catalysts have been shown to effectively couple lignin depolymerization with the removal of methoxy (B1213986) groups to produce alkylphenols acs.org.
Adapting these innovative catalytic systems to selectively produce this compound from various lignin feedstocks represents a critical step toward a sustainable chemical industry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Ethyl-4-methylphenol, and how can reaction conditions be optimized?
- Methods : The compound is commonly synthesized via (1) hydrogenation of vanillin (4-hydroxy-3-methoxybenzaldehyde) or (2) methylation of homocatechol using dimethyl sulfate under alkaline conditions . Optimization involves controlling reaction temperature (typically 80–120°C), stoichiometry of methylating agents, and catalyst selection (e.g., NaOH or K₂CO₃). Purity is enhanced via vacuum distillation or recrystallization.
- Safety : Hazard analysis (e.g., gas evolution, corrosive reagents) must precede scale-up, referencing guidelines like Prudent Practices in the Laboratory .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl and methyl groups at positions 2 and 4).
- GC-MS : For purity assessment and identification of volatile byproducts.
- IR : Detection of phenolic O-H stretching (~3200 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2A/2) .
- Ventilation : Use fume hoods to mitigate inhalation risks (P264/P280 precautions) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers screen the biological activity of this compound?
- Initial Assays :
- Antimicrobial: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Antioxidant: DPPH radical scavenging or FRAP assays.
- Caution : Use cytotoxicity testing (e.g., MTT assay) to rule out nonspecific cell death .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
- Approach :
- Standardized Assays : Use harmonized protocols (e.g., CLSI guidelines) to minimize inter-lab variability.
- Isomer Purity : Confirm via HPLC to exclude confounding effects from ortho/para isomers.
- Meta-Analysis : Compare datasets using tools like RevMan, adjusting for variables like solvent choice or cell lines .
Q. What structure-activity relationship (SAR) strategies enhance the pharmacological profile of this compound derivatives?
- Modifications :
- Electron-Withdrawing Groups : Introduce halogens (e.g., Cl, F) at position 5 to boost antimicrobial potency.
- Side Chains : Attach aminoethyl groups (as in 4-(2-Aminoethyl)-2-methoxyphenol) to improve solubility .
- Tools : DFT calculations (e.g., Gaussian) predict electronic effects on reactivity .
Q. What methodologies assess the environmental impact of this compound?
- Ecotoxicology :
- Aquatic Toxicity: Follow OECD 203 (fish LC₅₀) and OECD 201 (algae growth inhibition).
- Biodegradation: Use OECD 301B (CO₂ evolution test) .
Q. How can advanced spectroscopic methods resolve complex degradation products of this compound?
- Techniques :
- LC-QTOF-MS : Identifies hydroxylated or dimerized byproducts via high-resolution mass matching.
- EPR : Detects free radicals formed during photodegradation.
Q. What role does this compound play in synthesizing functional materials (e.g., azo-dyes)?
- Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
